1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a bromophenyl group, a pyrrolidine ring, and a tetramethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-bromobenzaldehyde, pyrrolidine, and 2,2,6,6-tetramethylpiperidine. The synthesis may proceed through the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Attachment of the Tetramethylpiperidine Moiety: This can be done through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
- 1-(4-fluorophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromophenyl group, which can impart different chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H28BrN3O2 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H28BrN3O2/c1-19(2)10-15(11-20(3,4)23-19)22-18(26)13-9-17(25)24(12-13)16-7-5-14(21)6-8-16/h5-8,13,15,23H,9-12H2,1-4H3,(H,22,26) |
InChI Key |
WLVPLWGYIMYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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